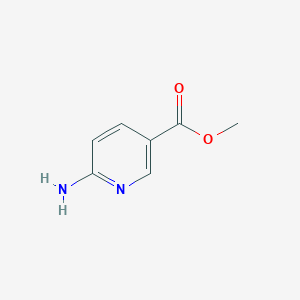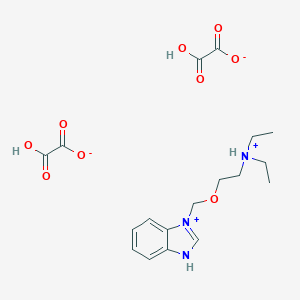
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, also known as DMXB-A, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzimidazole derivatives and has been found to possess unique pharmacological properties that make it an attractive candidate for drug development.
Mecanismo De Acción
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate acts as a selective agonist of alpha7 nAChRs, which are widely expressed in the central nervous system. The activation of these receptors by Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and behavioral processes.
Efectos Bioquímicos Y Fisiológicos
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been found to enhance cognitive function, improve memory, and reduce inflammation in various animal models of neurological disorders. The compound has also been shown to have neuroprotective effects and promote neuronal survival in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has several advantages as a research tool, including its high potency and selectivity for alpha7 nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
Direcciones Futuras
There are several potential future directions for the research and development of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. These include the optimization of the compound's pharmacokinetic properties, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the compound's pharmacological effects and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate involves the reaction of 2-(diethylamino)ethanol with 1,2-dimethoxybenzene in the presence of a strong acid catalyst. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to exert its pharmacological effects through the activation of alpha7 nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and behavioral processes.
Propiedades
Número CAS |
102516-94-9 |
|---|---|
Nombre del producto |
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate |
Fórmula molecular |
C18H25N3O9 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
Clave InChI |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
SMILES canónico |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Sinónimos |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

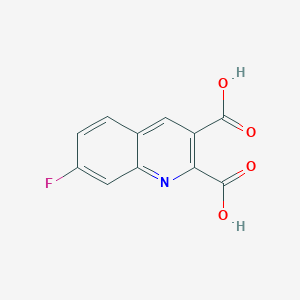

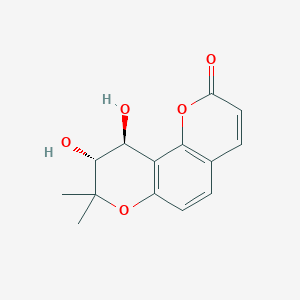
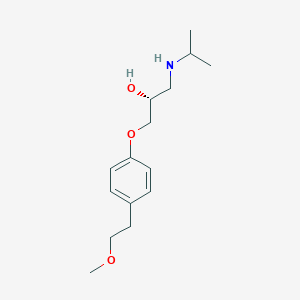
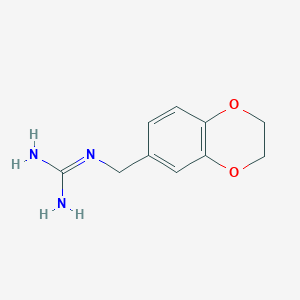
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
